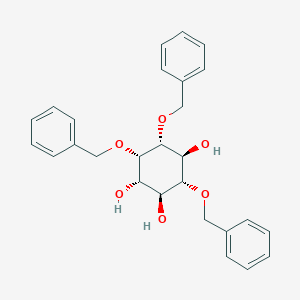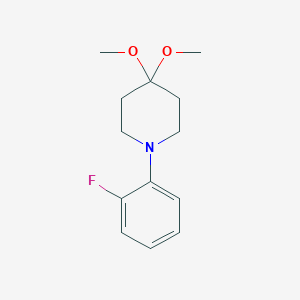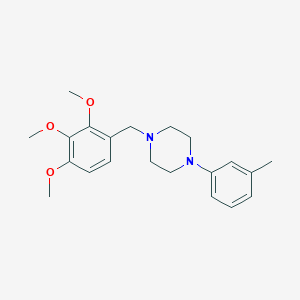
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate, also known as MDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MDB is a derivative of coumarin, which is a naturally occurring compound found in many plants and has been used in traditional medicine for centuries. The unique chemical structure of MDB makes it a promising candidate for drug development, as it has shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate is not fully understood, but it is believed to act through multiple pathways. Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties. Additionally, Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been found to exhibit antibacterial, antifungal, and antiviral properties.
实验室实验的优点和局限性
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has several advantages for lab experiments, including its relatively simple synthesis method and its wide range of biological activities. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate. One area of interest is its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, research is needed to explore the potential toxicity of Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate and to develop methods for its safe use in humans.
合成方法
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate can be synthesized through a multi-step process starting with the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl acetoacetate to form the ester, which is subsequently treated with hydroxylamine hydrochloride to form the oxime. Finally, the oxime is reduced with sodium borohydride to yield Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate.
科学研究应用
Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been studied extensively for its potential applications in medicinal chemistry. It has shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Methyl 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
属性
分子式 |
C12H11NO5 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC 名称 |
methyl (E)-4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H11NO5/c1-16-12(15)5-4-11(14)13-8-2-3-9-10(6-8)18-7-17-9/h2-6H,7H2,1H3,(H,13,14)/b5-4+ |
InChI 键 |
JDCCHOVJIZZTCL-SNAWJCMRSA-N |
手性 SMILES |
COC(=O)/C=C/C(=O)NC1=CC2=C(C=C1)OCO2 |
SMILES |
COC(=O)C=CC(=O)NC1=CC2=C(C=C1)OCO2 |
规范 SMILES |
COC(=O)C=CC(=O)NC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)




![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)


![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)